![molecular formula C22H22BrClN4O2S B2985166 6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422288-04-8](/img/no-structure.png)

6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

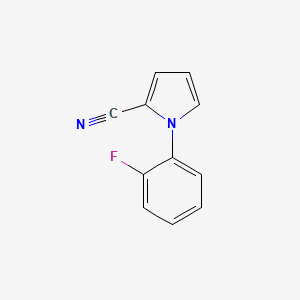

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone group, a piperazine ring, and a bromine atom, among other features. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinazolinone ring and the attachment of the piperazine ring . The exact method would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced in a substitution reaction, or the compound could participate in reactions involving the quinazolinone ring or the piperazine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might make it relatively heavy and polar, while the piperazine ring might influence its solubility in water .Applications De Recherche Scientifique

Antimicrobial Applications

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain compounds within this class exhibit potent activity against a range of bacterial and fungal strains. For instance, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives have demonstrated potential antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as antifungal activity against various fungal strains (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015).

Anticancer Applications

Quinazolinone derivatives have also been explored for their potential anticancer activity. Amino- and sulfanyl-derivatives of benzoquinazolinones have been synthesized and screened for cytotoxicity against cancer cell lines, revealing that certain compounds exhibit significant anticancer activity. For example, substituted benzoquinazolinones have shown promising results in inhibiting the growth of HT29 and HCT116 cancer cell lines, highlighting their potential as anticancer agents (M. Nowak et al., 2015).

Synthetic Utility

Quinazolinones and their derivatives are valuable intermediates in organic synthesis, offering a platform for the development of various pharmacologically active compounds. The synthesis of novel quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone has been reported, demonstrating the versatility of quinazolinone scaffolds in synthesizing compounds with antimicrobial activity (N. Patel, J. Patel, V. Patel, 2010).

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

Based on the structure-activity relationships of similar compounds, it can be inferred that the compound may interact with its target throughhydrogen bonding . The piperazine bridging unit in the compound could provide the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with key residues in the target protein .

Biochemical Pathways

Similar compounds have been used in the treatment of tuberculosis, suggesting that this compound may affect pathways related to the survival and replication ofMycobacterium tuberculosis .

Pharmacokinetics

The presence of a piperazine moiety in the compound has been reported to positively modulate the pharmacokinetic properties of drug substances .

Result of Action

Similar compounds have shown significant inhibitory activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also exhibit anti-tubercular activity .

Action Environment

The stability of similar compounds has been enhanced by the introduction of more stable boronic ester moieties .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "3-chlorophenylpiperazine", "4-bromo-1-butanol", "2-amino-3-bromo-6-methylbenzoic acid", "thiourea", "sodium hydroxide", "potassium carbonate", "acetic anhydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-(3-chlorophenyl)piperazine", "3-chlorophenylpiperazine is reacted with acetic anhydride and acetic acid in the presence of triethylamine to form 4-(3-chlorophenyl)piperazine.", "Step 2: Synthesis of 4-bromo-1-butanol", "4-bromo-1-butanol is synthesized by reacting 1-butanol with hydrobromic acid.", "Step 3: Synthesis of 4-(4-bromobutoxy)-3-chlorobenzene", "4-(3-chlorophenyl)piperazine is reacted with 4-bromo-1-butanol in the presence of potassium carbonate and N,N-dimethylformamide to form 4-(4-bromobutoxy)-3-chlorobenzene.", "Step 4: Synthesis of 2-amino-3-bromo-6-methylbenzoic acid", "2-amino-3-bromo-6-methylbenzoic acid is synthesized by reacting 2-amino-6-methylbenzoic acid with bromine in the presence of sodium hydroxide.", "Step 5: Synthesis of 2-amino-3-(4-(4-bromobutoxy)-3-chlorophenyl)-6-methylbenzoic acid", "4-(4-bromobutoxy)-3-chlorobenzene is reacted with 2-amino-3-bromo-6-methylbenzoic acid in the presence of potassium carbonate and N,N-dimethylformamide to form 2-amino-3-(4-(4-bromobutoxy)-3-chlorophenyl)-6-methylbenzoic acid.", "Step 6: Synthesis of 6-bromo-3-(4-(4-bromobutoxy)-3-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one", "2-amino-3-(4-(4-bromobutoxy)-3-chlorophenyl)-6-methylbenzoic acid is reacted with thiourea in the presence of ethanol to form 6-bromo-3-(4-(4-bromobutoxy)-3-chlorophenyl)-2-thioxo-1H-quinazolin-4-one.", "Step 7: Synthesis of 6-bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one", "4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyric acid is synthesized by reacting 4-(3-chlorophenyl)piperazine with ethyl acetoacetate in the presence of sodium ethoxide.", "4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyric acid is then reacted with 6-bromo-3-(4-(4-bromobutoxy)-3-chlorophenyl)-2-thioxo-1H-quinazolin-4-one in the presence of triethylamine and dichloromethane to form the final product, 6-bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

Numéro CAS |

422288-04-8 |

Formule moléculaire |

C22H22BrClN4O2S |

Poids moléculaire |

521.86 |

Nom IUPAC |

6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C22H22BrClN4O2S/c23-15-6-7-19-18(13-15)21(30)28(22(31)25-19)8-2-5-20(29)27-11-9-26(10-12-27)17-4-1-3-16(24)14-17/h1,3-4,6-7,13-14H,2,5,8-12H2,(H,25,31) |

Clé InChI |

GMAPIZKUQZABGM-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2985083.png)

![tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2985085.png)

![2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2985086.png)

![(5-chlorothiophen-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2985092.png)

![N-(3,5-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2985095.png)

![(3E)-3-[(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-ene-1-carbaldehyde](/img/structure/B2985099.png)

![2-(4-fluorophenyl)-N-[(methoxyimino)methyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2985102.png)

![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985104.png)

![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2(5H)-furanone](/img/structure/B2985105.png)

![methyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2985106.png)